4-[(n-Pentyloxy)methyl]thiophenol
Description
Structurally, it consists of a benzene ring with a thiol (-SH) group at position 1 and a pentyloxymethyl (-CH₂-O-C₅H₁₁) substituent at position 2. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its unique combination of aromaticity, sulfur reactivity, and alkoxy chain flexibility.
Thiophenol derivatives are known for their nucleophilic thiol group, which participates in disulfide bond formation, metal coordination, and polymer crosslinking. The pentyloxy chain enhances solubility in non-polar solvents and may influence mesomorphic behavior in liquid crystalline systems .
Properties
IUPAC Name |
4-(pentoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-4-9-13-10-11-5-7-12(14)8-6-11/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOWWYLWUMTLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Pentyloxy)methyl]thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with thiophenol and n-pentyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Thiophenol is reacted with n-pentyl bromide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(n-Pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The pentyloxy methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-[(n-Pentyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(n-Pentyloxy)methyl]thiophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and context of use, but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 4-[(n-Pentyloxy)methyl]thiophenol with key analogs:
Key Observations:
- Solubility: The pentyloxy chain in this compound likely improves organic solvent compatibility compared to p-methyl thiophenol (shorter alkyl chain) and thiomorpholine derivatives (polar nitro groups) .
- Thermal Behavior: While melting points are unreported for the target compound, analogs like p-methyl thiophenol (84–86°C) suggest that longer alkoxy chains may lower melting points due to reduced crystallinity .
- Reactivity : The thiol group enables disulfide formation, distinguishing it from thiomorpholine (thioether) and thioureas (thioamide) derivatives .
Biological Activity
4-[(n-Pentyloxy)methyl]thiophenol is an organic compound that combines a thiophenol moiety with a pentyloxy methyl substituent. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the following structural features:
- Molecular Formula : C12H18OS
- Molecular Weight : 210.34 g/mol
- Functional Groups : Thiophenol group, ether group (from the pentyloxy chain)
The presence of the pentyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with receptors, affecting signal transduction pathways involved in cell proliferation and survival.
- Antioxidant Activity : Thiophenol derivatives are known to exhibit antioxidant properties, which might contribute to their protective effects against oxidative stress in cells.
Anticancer Properties
Research has indicated that thiophenol derivatives can exhibit anticancer activity. For instance:
- A study demonstrated that certain thiophenol derivatives have cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. The compound's ability to induce apoptosis and inhibit cell proliferation was highlighted, particularly in breast and ovarian cancer models .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties:
- Preliminary studies suggest that thiophenols can inhibit bacterial growth, although specific data on this compound's efficacy against various pathogens remains limited. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Insights :
Comparative Analysis
The biological activity of this compound can be compared with other thiophenol derivatives:
| Compound Name | Structure Feature | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-Methylthiophenol | Methyl group | Moderate | Low |
| 4-Ethylthiophenol | Ethyl group | High | Moderate |
| This compound | Pentyloxy methyl group | High | Potentially moderate |
This table illustrates how the structural differences influence the biological activities of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
